TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM
CAS No.: 15038-48-9
Cat. No.: VC0078237
Molecular Formula: C9H9MoN3O3
Molecular Weight: 303.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15038-48-9 |
|---|---|
| Molecular Formula | C9H9MoN3O3 |
| Molecular Weight | 303.13 |
Introduction
Molecular Structure and Composition
Tris(acetonitrile)tricarbonylmolybdenum adopts a distorted octahedral geometry with three carbonyl ligands in a facial arrangement and three acetonitrile molecules occupying equatorial positions. X-ray crystallographic data from analogous complexes, such as (pz = pyrazolyl), confirm bond lengths of Å and Å, consistent with strong -donor interactions from acetonitrile . The molecular symmetry () facilitates ligand substitution reactions while maintaining structural integrity.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Mo–C (carbonyl) | 1.967–2.000 Å | |
| Mo–N (acetonitrile) | 2.239–2.244 Å | |
| C≡O bond length | 1.14–1.16 Å | |
| N≡C–CH3 bond angle | 176–178° |
The electronic structure features a molybdenum(0) center with a configuration, enabling back-donation into carbonyl orbitals. Infrared spectroscopy reveals stretching frequencies at 1,980–2,050 cm, diagnostic of the facial-CO configuration .
Synthesis and Purification
The standard preparation involves refluxing molybdenum hexacarbonyl () in anhydrous acetonitrile under nitrogen or argon :
Critical Parameters:
-
Temperature: 80–100°C (acetonitrile reflux)
-
Yield: 70–85% (crude), with purity >98% achievable via recrystallization
The product precipitates as yellow microcrystals upon cooling, which are isolated via filtration under inert atmosphere. Elemental analysis typically confirms a carbon content of 34.8–37.0% and hydrogen content of 2.9–3.1% .
Thermodynamic Properties
Sublimation enthalpy measurements by static vapor pressure methods reveal discrepancies between two major studies:
Table 2: Sublimation Enthalpy Data
The higher value from Cavell et al. (1980) reflects measurements across a defined temperature range (283–308 K), whereas Pilcher and Skinner’s broader uncertainty derives from comparative calorimetry . These data inform storage recommendations, as the compound sublimes appreciably above 50°C under reduced pressure.
Reactivity and Catalytic Applications
Ligand Substitution
Acetonitrile ligands exhibit lability, enabling transmetalation reactions. A notable example is the synthesis of molybdenum–tin complexes:
Such reactions proceed via associative mechanisms, retaining the core while forming direct Mo–Sn bonds (2.8579 Å) .
Redox Catalysis
In the presence of tert-butyl hydroperoxide (TBHP), tricarbonyl molybdenum complexes undergo oxidative decarbonylation to active dioxomolybdenum(VI) species :
While direct catalytic data for remains limited, analogous systems achieve 99% conversion in cyclooctene epoxidation within 2 hours at 70°C .
| Parameter | Value |
|---|---|
| Purity | ≥98% (elemental analysis) |
| Appearance | Light yellow-brown crystals |
| Packaging | 1–5 g argon-sealed vials |
| Price Range | $350–$500/g |
Current research-grade batches exhibit consistent NMR spectral data (: δ 198.2 ppm for CO, δ 118.5 ppm for CN) and IR profiles matching literature standards .
Future Research Directions
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